Sodium diethylbenzenesulphonate
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Overview
Description
Sodium diethylbenzenesulphonate is an organic compound with the chemical formula C10H13NaO3S. It is a sodium salt of diethylbenzenesulfonic acid and is commonly used as a surfactant in various industrial applications. This compound is known for its ability to lower the surface tension of liquids, making it useful in detergents, emulsifiers, and other cleaning products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium diethylbenzenesulphonate is typically synthesized through the sulfonation of diethylbenzene. The process involves the reaction of diethylbenzene with sulfur trioxide or concentrated sulfuric acid, resulting in the formation of diethylbenzenesulfonic acid. This intermediate is then neutralized with sodium hydroxide to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous sulfonation processes. Diethylbenzene is fed into a reactor where it reacts with sulfur trioxide gas. The resulting sulfonic acid is then neutralized with a sodium hydroxide solution. The product is typically purified through crystallization or other separation techniques to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Sodium diethylbenzenesulphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinate or thiol compounds.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Sodium diethylbenzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in cell culture and molecular biology experiments to enhance the solubility of hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Widely used in detergents, emulsifiers, and other cleaning products
Mechanism of Action
The primary mechanism of action of sodium diethylbenzenesulphonate is its ability to reduce surface tension. This property allows it to interact with hydrophobic and hydrophilic molecules, facilitating the formation of micelles and emulsions. The compound can disrupt the lipid bilayers of cell membranes, enhancing the permeability of cells to various substances .
Comparison with Similar Compounds
Sodium dodecylbenzenesulfonate: Another widely used surfactant with a longer alkyl chain.
Benzenesulfonic acid: The parent compound of many sulfonate surfactants.
Sodium p-toluenesulfonate: A similar compound with a methyl group on the benzene ring
Uniqueness: Sodium diethylbenzenesulphonate is unique due to its specific alkyl chain length and the presence of two ethyl groups. This structure provides it with distinct solubility and surfactant properties compared to other sulfonates. Its ability to form stable emulsions and micelles makes it particularly valuable in various industrial and research applications .
Properties
CAS No. |
1135306-73-8 |
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Molecular Formula |
C10H13NaO3S |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
sodium;2,3-diethylbenzenesulfonate |
InChI |
InChI=1S/C10H14O3S.Na/c1-3-8-6-5-7-10(9(8)4-2)14(11,12)13;/h5-7H,3-4H2,1-2H3,(H,11,12,13);/q;+1/p-1 |
InChI Key |
SKJRBEMRFHEXMA-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=C(C(=CC=C1)S(=O)(=O)[O-])CC.[Na+] |
Origin of Product |
United States |
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